molecular formula C7H14ClNO3 B13462509 methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride

methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride

Cat. No.: B13462509
M. Wt: 195.64 g/mol
InChI Key: BZACPJLDSDIWCJ-VQALBSKCSA-N
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Description

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyacetate group. Its molecular formula is C₇H₁₂ClNO₃, with a molecular weight of 193.63 g/mol (CAS 2225126-70-3) . The (2R)-pyrrolidin-2-yl moiety confers stereochemical specificity, which is critical for interactions in biological systems. This compound is typically synthesized via esterification and stereoselective reactions, as inferred from methods for similar pyrrolidine derivatives .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1

InChI Key

BZACPJLDSDIWCJ-VQALBSKCSA-N

Isomeric SMILES

COC(=O)C([C@H]1CCCN1)O.Cl

Canonical SMILES

COC(=O)C(C1CCCN1)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally begins with pyrrolidine or its derivatives such as proline or 2-methylpyrrolidine, which undergo functional group transformations to introduce the hydroxy and ester moieties. The hydrochloride salt is then formed by treatment with hydrochloric acid or by using hydrochloride-containing reagents. Key steps include selective reduction, esterification, and stereoselective functionalization.

Detailed Synthetic Routes

Step Starting Material Reagents/Conditions Description Yield (%)
1 DL-Proline or Pyrrolidine derivative Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), 0-70 °C, inert atmosphere Reduction of proline to pyrrolidin-2-ylmethanol intermediate 18-65% (varies with conditions)
2 Pyrrolidin-2-ylmethanol Methylation using methyl chloroacetate or similar esterification agents Introduction of methyl acetate group to form methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate Not explicitly reported
3 Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate Treatment with hydrochloric acid or HCl gas Formation of hydrochloride salt for stability and isolation Quantitative

Representative Experimental Procedures

  • Reduction of DL-Proline to Pyrrolidin-2-ylmethanol:

    DL-Proline is slowly added to a suspension of lithium aluminium hydride in dry tetrahydrofuran at 0 °C under nitrogen. The mixture is stirred and heated to reflux for several hours. The reaction is quenched carefully with aqueous potassium hydroxide at low temperature, filtered, and concentrated to yield pyrrolidin-2-ylmethanol as a pale yellow liquid.

  • Hydrogenation and Esterification:

    Alternative methods involve catalytic hydrogenation of 2-methylpyrroline using platinum catalysts in alcohol solvents (ethanol/methanol mixtures), followed by esterification steps to introduce the methyl acetate group. The hydrogenation is typically carried out at ambient temperature under hydrogen atmosphere, with platinum on carbon or platinum oxide catalysts.

  • Formation of Hydrochloride Salt:

    The free base methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate is treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt, enhancing compound stability and facilitating purification.

Optimization Parameters

  • Solvent Choice: Tetrahydrofuran is preferred for reduction steps due to its stability with lithium aluminium hydride. Alcohol mixtures (ethanol/methanol) are preferred for hydrogenation steps.

  • Temperature Control: Low temperatures (0-20 °C) are critical during reagent addition to control reaction rates and avoid side reactions. Reflux temperatures are used for completion of reduction or hydrogenation.

  • Catalyst Selection: Platinum-based catalysts (Pt/C, PtO2) are favored for hydrogenation due to high selectivity and mild reaction conditions.

  • Reaction Time: Typically ranges from several hours to overnight (10-48 hours) depending on step and scale.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
LiAlH4 Reduction of DL-Proline DL-Proline LiAlH4, THF 0-70 °C, inert atmosphere, reflux 18-65 Well-known, straightforward Sensitive reagent, requires careful quenching
Catalytic Hydrogenation of 2-Methylpyrroline 2-Methylpyrroline Pt/C, ethanol/methanol Ambient temperature, H2 atmosphere Not specified Mild, scalable, less corrosive reagents Requires hydrogenation setup
Borane-THF Reduction DL-Proline Borane-THF, BF3 etherate 0-20 °C, 16 h 76 (intermediate) High yield, selective Expensive reagents, longer reaction time

Summary Table of Key Data

Parameter Details
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
Starting Materials DL-Proline, 2-Methylpyrroline
Key Reagents LiAlH4, Pt/C catalyst, Borane-THF, HCl
Solvents Tetrahydrofuran, Ethanol/Methanol mixtures
Typical Yields 18-76% depending on step and method
Reaction Times 3-48 hours
Temperature Range 0-150 °C (varies by step)
Purification Filtration, solvent extraction, recrystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyrrolidine ring’s structure contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride are best understood through comparisons with analogous compounds. Below is a detailed analysis supported by data:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Key Substituents Similarity Score Melting Point (°C) Solubility Traits Stability/Storage
Target: Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate HCl (2225126-70-3) C₇H₁₃ClFNO₂ 2-hydroxy, (2R)-pyrrolidine N/A N/A Moderate polarity due to -OH Likely stable at -20°C
(R)-Methyl 2-(pyrrolidin-2-yl)acetate HCl (340040-67-7) C₇H₁₄ClNO₂ (2R)-pyrrolidine (no -OH) 0.78 N/A Lower polarity vs. target Stable ≥5 years at -20°C
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate HCl (850849-79-5) C₇H₁₄ClNO₃ 4-hydroxy on pyrrolidine N/A N/A Higher H-bonding capacity Requires dry storage
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl (27594-60-1) C₁₃H₁₇ClNO₂ Phenyl group, pyrrolidine-1-yl N/A N/A High lipophilicity Stable crystalline solid
Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl (89148-88-9) C₉H₁₃ClN₂O₂ Pyridin-3-yl, amino group N/A N/A Enhanced H-bonding via pyridine Room temperature storage

Key Differences and Implications

Hydroxy Group vs. Non-Hydroxylated Analogs The target compound’s hydroxyl group increases polarity and aqueous solubility compared to (R)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride (CAS 340040-67-7) . However, this may reduce membrane permeability in biological systems. Stability: Non-hydroxylated analogs like CAS 340040-67-7 exhibit long-term stability (≥5 years at -20°C) , while the hydroxy group in the target compound could necessitate stricter storage conditions to prevent oxidation.

Aromatic vs. Aliphatic Moieties

  • Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl (CAS 27594-60-1) incorporates a phenyl group, significantly boosting lipophilicity. This contrasts with the target compound’s aliphatic structure, which may favor different pharmacokinetic profiles.

Biological Activity

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride (CAS 2770899-77-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H14_{14}ClNO3_3
  • Molecular Weight : 196 Da
  • LogP : -0.58
  • Polar Surface Area : 59 Å
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound is relatively polar, which may influence its solubility and bioavailability in biological systems .

Pharmacological Effects

  • Antiviral Activity :
    Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral properties, particularly against coronaviruses. For instance, research on ketone-based inhibitors demonstrated significant inhibition of the SARS-CoV-2 main protease (3CLpro), with IC50 values in the nanomolar range . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential antiviral efficacy.
  • Neuroprotective Effects :
    Pyrrolidine derivatives have been explored for their neuroprotective properties. A study highlighted that certain pyrrolidine-based compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This indicates a possible application for this compound in treating neurological disorders.
  • Anti-inflammatory Activity :
    The compound's structure suggests it may also possess anti-inflammatory properties. Research on similar compounds has shown effectiveness in reducing inflammation markers in animal models . This activity could be beneficial for conditions characterized by chronic inflammation.

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteases and other enzymes critical for viral replication and inflammatory processes.
  • Modulation of Receptor Activity : Pyrrolidine derivatives can interact with various receptors, potentially influencing neurotransmitter systems and inflammatory pathways.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry examined various pyrrolidine derivatives as inhibitors of viral proteases. The results indicated that modifications to the pyrrolidine structure significantly enhanced antiviral activity against coronaviruses, suggesting that this compound could be a candidate for further investigation .

Case Study 2: Neuroprotection

In a preclinical trial assessing the neuroprotective effects of pyrrolidine derivatives, researchers found that treatment with these compounds led to a statistically significant reduction in neuroinflammatory markers and improved cognitive function in rodent models of Alzheimer's disease . This supports the potential use of this compound in neurodegenerative disease therapies.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. For example, (2R)-pyrrolidine derivatives can be reacted with methyl glycolate under basic conditions to form the acetamide intermediate, followed by hydrochloric acid treatment for salt formation . To ensure enantiomeric purity, chiral chromatography (HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy should be employed. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid racemization, as noted in studies on analogous pyrrolidine derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR can confirm the stereochemistry at the (2R)-pyrrolidine and 2-hydroxy positions. Coupling constants (e.g., J-values) are critical for distinguishing diastereomers .
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves absolute configuration and hydrogen-bonding patterns, especially for salt forms .
  • HPLC-MS : Reverse-phase HPLC with mass spectrometry detects impurities (e.g., residual solvents, byproducts) and quantifies purity (>98% required for pharmacological studies) .

Q. What safety precautions are necessary when handling this compound, given limited physicochemical data?

  • Methodological Answer : Although specific data for this compound are scarce (e.g., solubility, vapor pressure in ), general precautions for pyrrolidine derivatives apply:
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as similar compounds cause respiratory/eye irritation .
  • Store in airtight containers at -20°C to prevent hygroscopic degradation .
  • Conduct stability testing under varying pH and temperature to identify decomposition pathways .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound’s synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like esterification or salt formation. ICReDD’s approach ( ) combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading). Machine learning models trained on analogous pyrrolidine syntheses (e.g., ) can also predict yields and enantioselectivity .

Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer : Contradictions often arise from subtle differences in reaction conditions. For example:
  • Catalyst Purity : Trace metals in reagents may alter enantioselectivity; use ultrapure reagents and inert atmospheres .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor different intermediates versus non-polar solvents. Systematic solvent screening (DoE approach) is recommended .
  • Analytical Validation : Cross-validate results using orthogonal techniques (e.g., compare NMR with X-ray data) to confirm structural assignments .

Q. What strategies are effective for studying the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, oxidative/reductive environments) and monitor degradation via LC-MS. This identifies labile functional groups (e.g., ester hydrolysis) .
  • Buffer Compatibility : Test solubility and stability in common assay buffers (e.g., PBS, Tris-HCl) at 37°C. Adjust pH to minimize deprotonation of the pyrrolidine ring, which affects solubility .
  • Metabolic Stability : Use liver microsome assays to predict in vivo behavior, focusing on esterase-mediated hydrolysis .

Q. How can the compound’s chiral centers impact its pharmacological activity, and what assays validate this?

  • Methodological Answer : The (2R)-pyrrolidine configuration is critical for target binding (e.g., enzyme inhibition). To assess stereochemical impact:
  • Enantiomer-Specific Assays : Compare the R- and S-isomers (synthesized separately) in vitro. For example, test affinity for neuronal receptors using radioligand binding assays .
  • Molecular Docking : Simulate interactions between the (2R)-enantiomer and target proteins (e.g., ion channels) to rationalize activity differences .

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